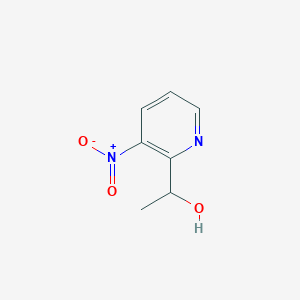

1-(3-Nitropyridin-2-yl)ethanol

Description

1-(3-Nitropyridin-2-yl)ethanol is a nitro-substituted pyridine derivative with an ethanol group at the 2-position of the pyridine ring and a nitro group at the 3-position. Its molecular formula is C₇H₈N₂O₃, and its molecular weight is 168.15 g/mol. The compound’s structure combines the aromaticity and electron-withdrawing effects of the nitro group with the hydrophilicity of the ethanol moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1-(3-nitropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H8N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-5,10H,1H3 |

InChI Key |

CXYADAOLAGLHFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=N1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the nitration of 2-ethylpyridine followed by oxidation. The reaction typically employs nitric acid as the nitrating agent and sulfuric acid as the catalyst. The resulting nitro compound is then subjected to reduction using reagents such as sodium borohydride to yield 1-(3-Nitropyridin-2-yl)ethanol .

Industrial Production Methods: Industrial production of 1-(3-Nitropyridin-2-yl)ethanol often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, yielding amino derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as halides, amines.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ethanol group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(3-Nitropyridin-2-yl)ethanol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-(3-Nitropyridin-2-yl)ethanol | C₇H₈N₂O₃ | 168.15 | Pyridine, nitro, ethanol |

| 1-(3-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | Benzene, nitro, ethanol |

| [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride | C₁₁H₁₅ClN₄O₃ | 310.72 | Pyridine, nitro, piperazine, ethanol |

| (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol | C₁₁H₁₅N₃O₃ | 237.26 | Pyridine, nitro, piperidine, methanol |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | C₇H₉N₅O₃ | 227.18 | Pyridine, nitro, ethoxy, hydrazine |

Key Observations:

- Aromatic Core: The pyridine ring in 1-(3-Nitropyridin-2-yl)ethanol introduces nitrogen-mediated electronic effects, enhancing polarity compared to the benzene analog, 1-(3-Nitrophenyl)ethanol .

- Functional Groups: Ethanol vs. methanol or hydrazine groups influence solubility and reactivity. Ethanol’s hydroxyl group enhances hydrophilicity, while hydrazine () serves as a nucleophile for further derivatization .

Key Findings:

- Synthetic Routes: 1-(3-Nitropyridin-2-yl)ethanol and its analogs are synthesized via substitution reactions (e.g., hydrazine in ) or coupling with heterocycles (e.g., piperazine in ). Ethanol-containing derivatives often require mild conditions to preserve the hydroxyl group .

- Biological Relevance: Nitropyridine derivatives, including ethanol-substituted variants, are explored as enzyme inhibitors (e.g., S. aureus GyrB ATPase in ). Bulkier analogs (e.g., piperidine-methanol in ) may improve target interaction but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.